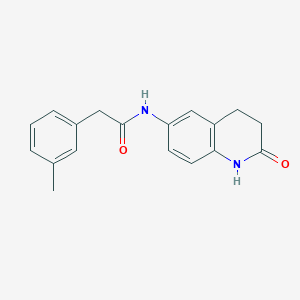

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. The tetrahydroquinoline core is known for its presence in compounds with diverse biological activities, including antiproliferative properties as seen in certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions, including methods such as the Sonogashira cross-coupling, as demonstrated in the synthesis of a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Another method includes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be comprehensively studied using techniques such as FT-IR, FT-Raman, and DFT calculations. These methods allow for the comparison of theoretical and experimental vibrational wavenumbers, as well as the investigation of molecular electrostatic potential and frontier molecular orbitals . Such analyses provide insights into the charge distribution and potential sites for intermolecular interactions.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions, including those that lead to the formation of compounds with potential anti-cancer activity. For instance, the synthesis of methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate, which showed cytotoxic activity against PC-3 cell line, involves the reaction of amino acid esters with carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can be influenced by the introduction of various substituents. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives led to improved plasmatic stability while maintaining antifungal activity . The study of these properties is crucial for the development of compounds with desired biological activities and acceptable pharmacokinetic profiles.

Applications De Recherche Scientifique

Synthesis and Chemistry

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide and its analogs have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields. One study focused on the synthesis of heteroaromatic analogs of benzomorphan, involving the derivation of 6-acetamido-5, 6, 7, 8-tetrahydroquinoline N-oxide to the 8-oxo derivative via a series of chemical reactions (Adachi et al., 1976). Another study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and explored their analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).

Pharmacology and Medical Applications

Various derivatives of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide have been studied for their pharmacological properties. For instance, substituted tetrahydroisoquinolines were investigated as selective antagonists for the orexin 1 receptor, with implications for drug addiction therapy (Perrey et al., 2013). Additionally, research on 6-bromo-oxo quinazoline derivatives revealed their anti-bacterial, anti-inflammatory, and analgesic activities, demonstrating the compound's diverse pharmacological potential (Rajveer et al., 2010).

Anticancer Research

The compound and its derivatives have shown promise in anticancer research. One study synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, evaluating their antiproliferative activities against various human cancer cell lines (Chen et al., 2013).

Molecular and Computational Studies

Molecular and computational studies have also been conducted on similar compounds. For instance, DFT and experimental investigations on vibrational spectroscopy and molecular docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its molecular structure and potential biological activities (El-Azab et al., 2016).

Propriétés

IUPAC Name |

2-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-3-2-4-13(9-12)10-18(22)19-15-6-7-16-14(11-15)5-8-17(21)20-16/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYSPNSFZRGNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)